2-Chloro-1-(5-methyloxolan-2-yl)ethanone

Description

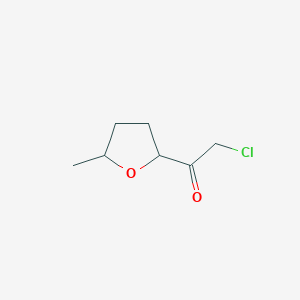

2-Chloro-1-(5-methyloxolan-2-yl)ethanone is a chloroethanone derivative featuring a 5-methyltetrahydrofuran (oxolane) ring. This compound’s structure combines a reactive α-chloroketone moiety with a cyclic ether substituent, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-chloro-1-(5-methyloxolan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENPEOEDBIXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500413-70-6 | |

| Record name | 2-chloro-1-(5-methyloxolan-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

2-Chloro-1-(5-methyloxolan-2-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.

Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents, depending on the desired transformation.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-1-(5-methyloxolan-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The chloro group and the methyloxolan ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)

- Structure : Aromatic ring substituted with two methoxy groups at positions 2 and 3.

- Molecular Formula : C₁₀H₁₁ClO₃ (MW 214.65) .

- Physical Properties : Melting point 88–90°C, crystalline solid .

- Reactivity : The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, contrasting with the oxolane ring’s ether oxygen, which may stabilize the compound via hydrogen bonding or steric effects.

- Applications : Used in organic synthesis, particularly as a precursor for complex heterocycles .

2-Chloro-1-(2,4-dichlorophenyl)ethanone

- Structure : Dichlorophenyl-substituted α-chloroketone.

- Reactivity : Serves as a substrate for enantioselective reductions using transition-metal catalysts (e.g., Ru, Rh) or borane complexes, achieving >90% yields and >99% enantiomeric excess .

- Applications : Intermediate in pharmaceutical synthesis (e.g., enantiomerically enriched alcohols for drug candidates) .

2-Chloro-1-(2-chloro-5-methoxyphenyl)ethanone (CAS 99846-94-3)

- Structure : Combines chloro and methoxy substituents on the phenyl ring.

2-Chloro-1-(3-ethyl-4-hydroxyphenyl)ethanone (CAS 145736-97-6)

- Structure : Ethyl and hydroxyl substituents on the aromatic ring.

- Synthesis : Prepared via Fries rearrangement using AlCl₃, yielding 39% under solvent-free conditions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 2-Chloro-1-(5-methyloxolan-2-yl)ethanone | Not provided | Not provided | Not reported | Ether ring, α-chloroketone |

| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | C₁₀H₁₁ClO₃ | 214.65 | 88–90 | Crystalline, methoxy activation |

| 2-Chloro-1-(3-ethyl-4-hydroxyphenyl)ethanone | C₁₀H₁₁ClO₂ | 198.65 | Not reported | Hydroxy group for H-bonding |

| 2-Chloro-1-(2,7-dichlorofluoren-4-yl)ethanone | C₁₅H₈Cl₃O | 321.59 | Not reported | Polycyclic aromatic system |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.